Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic acid found in various plants, including blueberries, grapes, and certain edible mushrooms like Lentinula edodes (shiitake mushrooms). [, ] Syringic acid belongs to the phenolic acid class of phytochemicals, characterized by a benzene ring with a carboxyl group and at least one hydroxyl group attached. [, ]
In scientific research, syringic acid is primarily studied for its potential biological activities, including antioxidant, anti-inflammatory, anticancer, anti-mitogenic, axon-protective, and antimicrobial properties. [, , , , , , , , , ] These properties make syringic acid a subject of interest in various fields, such as medicine, pharmacology, biochemistry, and agriculture.
Syringic acid is predominantly found in the seeds and leaves of plants such as Syringa vulgaris (lilac), Cucumis sativus (cucumber), and various fruits like grapes and apples. It is synthesized in plants through the shikimic acid pathway, which is crucial for the biosynthesis of numerous aromatic compounds. This pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid and subsequently into syringic acid through a series of enzymatic reactions involving hydroxylation and methylation processes .
Several methods exist for synthesizing syringic acid, each varying in yield and purity:
The molecular structure of syringic acid consists of a benzene ring substituted with two methoxy groups (-OCH₃) at positions 3 and 5, and a hydroxyl group (-OH) at position 4. The molecular formula is C₈H₈O₄, and it has a molecular weight of approximately 168.15 g/mol. The compound exhibits a melting point range of approximately 205-209 degrees Celsius and has a density of about 1.34 g/cm³ .
Syringic acid participates in various chemical reactions typical of phenolic compounds:
These reactions are essential for its functionalization in synthetic organic chemistry and medicinal chemistry applications.
Syringic acid exhibits several pharmacological effects attributed to its antioxidant properties, which help neutralize free radicals in biological systems. It has been shown to inhibit xanthine oxidase activity, an enzyme involved in uric acid production; this inhibition is significant for managing conditions like gout and hyperuricemia. The mechanism involves competitive inhibition where syringic acid binds to the active site of xanthine oxidase, thereby reducing uric acid levels in the bloodstream .
The physical properties of syringic acid include:
Chemical properties include its ability to act as an electron donor due to the presence of hydroxyl groups, facilitating various redox reactions.
Syringic acid has numerous applications across different fields:
Syringic acid (chemically designated as 4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound categorized as a hydroxybenzoic acid derivative. Its molecular formula is C₉H₁₀O₅, with a molar mass of 198.17 g/mol. The compound features a benzene ring core substituted with a hydroxyl group (-OH) at the 4-position, methoxy groups (-OCH₃) at the 3- and 5-positions, and a carboxylic acid group (-COOH) at the 1-position. This symmetrical arrangement of methoxy groups flanking the hydroxyl group enhances its antioxidant capacity by stabilizing radical intermediates through electron donation [1] [5]. The crystalline solid melts at 206–209°C and exhibits limited water solubility (5,780 mg/L at 25°C) but higher solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) [6] [7].
Table 1: Atomic Composition of Syringic Acid
Element | Number of Atoms | Bond Type |
---|---|---|
Carbon (C) | 9 | Aromatic ring backbone |
Hydrogen (H) | 10 | C-H, O-H bonds |
Oxygen (O) | 5 | Methoxy, hydroxyl, carboxylic acid |
Syringic acid was first identified in the early 20th century as a metabolic derivative of plant lignins and tannins. Initial chemical syntheses were reported in 1919 via ethyl ether derivatization of gallic acid (3,4,5-trihydroxybenzoic acid), confirming its structural relationship to benzoic acid derivatives [1]. Historically, its presence in ancient Egyptian beverages like "shedeh" provided archaeological evidence of grape-derived compounds due to its release from malvidin (a grape anthocyanin) during fermentation [1]. The compound’s name derives from Syringa (lilac genus), reflecting early botanical sources, though it is now recognized as ubiquitous in vascular plants [4] [5].
Syringic acid is widely distributed in plant-based foods and beverages, primarily formed through the shikimate biosynthetic pathway. It exists both as free acid and in conjugated forms (e.g., glycosides), released during processing or digestion. Major dietary sources include:
Table 2: Dietary Sources and Approximate Syringic Acid Content
Source | Concentration Range | Notes |
---|---|---|
Red Wine | 0–2 mg/L | From anthocyanin degradation during aging |
Common Walnuts | High concentration | Among highest natural sources |
Swiss Chard | High concentration | Leafy green vegetable |
Barley Malt | ~12 mg/kg | Post-fermentation product |
Blackberries | Variable | Component of bound polyphenols |
Microbial metabolism in the human gut also generates syringic acid through the biotransformation of ingested polyphenols like anthocyanins [4] [8].
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